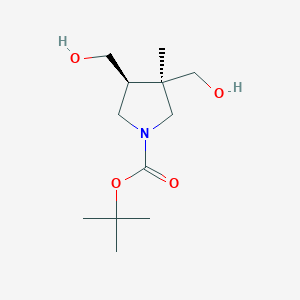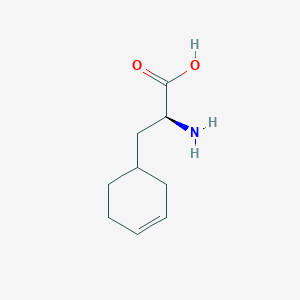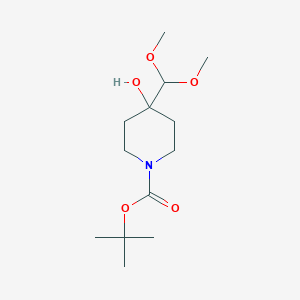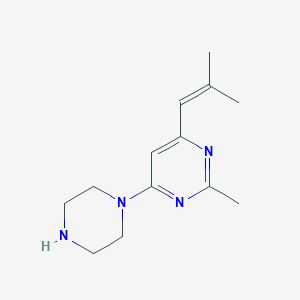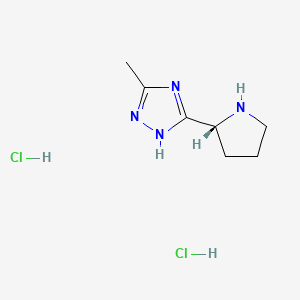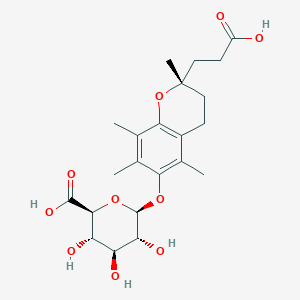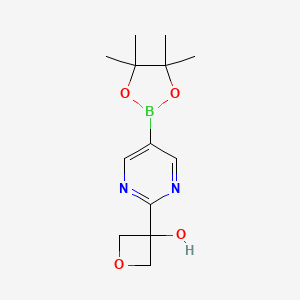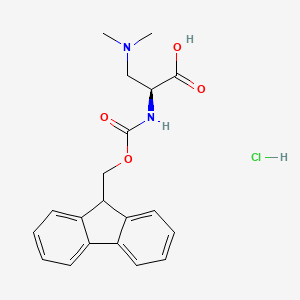
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(dimethylamino)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(dimethylamino)propanoic acid hydrochloride is a synthetic compound widely used in organic chemistry and biochemistry. It is known for its role in peptide synthesis, particularly in the protection of amino groups during the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(dimethylamino)propanoic acid hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using 9H-Fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.
Formation of the Amide Bond: The protected amino acid is then reacted with dimethylamine to form the desired amide bond.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(dimethylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Fmoc-Cl: Used for the protection of the amino group.
Dimethylamine: Reacts with the protected amino acid to form the amide bond.
Hydrochloric Acid: Converts the free base to its hydrochloride salt.
Major Products Formed
Fmoc-Protected Amino Acid: Intermediate product formed during the synthesis.
Amide Derivative: Formed after the reaction with dimethylamine.
Hydrochloride Salt: Final product obtained after treatment with hydrochloric acid.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(dimethylamino)propanoic acid hydrochloride has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for amino acids during peptide synthesis.
Bioconjugation: Facilitates the attachment of peptides to other biomolecules.
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Biochemical Studies: Employed in studies involving protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(dimethylamino)propanoic acid hydrochloride involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions. The compound interacts with molecular targets such as amino acids and peptides, facilitating their modification and synthesis.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
- (S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(dimethylamino)propanoic acid hydrochloride is unique due to its specific structure, which provides stability and selectivity during peptide synthesis. Its ability to protect amino groups under basic conditions and be selectively removed under acidic conditions makes it highly valuable in organic synthesis and biochemical research.
Properties
Molecular Formula |
C20H23ClN2O4 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
(2S)-3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C20H22N2O4.ClH/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24);1H/t18-;/m0./s1 |
InChI Key |
IHGYNLRBNKUQKI-FERBBOLQSA-N |
Isomeric SMILES |
CN(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Canonical SMILES |
CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13346347.png)
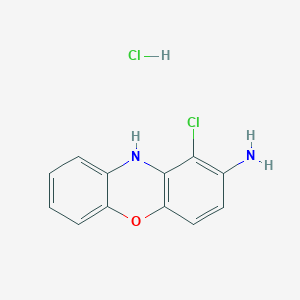
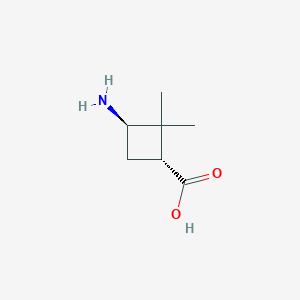
![2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13346360.png)

